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Compound of Interest

Compound Name:
(3,5-

Dimethoxybenzyl)methylamine

Cat. No.: B151421 Get Quote

An objective analysis of the synthesis, physicochemical properties, and spectroscopic

signatures of the six positional isomers of dimethoxybenzylamine.

Dimethoxybenzylamine, a key structural motif in medicinal chemistry, serves as a versatile

building block for a wide range of biologically active compounds. The positional isomerism of

the two methoxy groups on the benzene ring significantly influences the molecule's

physicochemical properties, reactivity, and ultimately its interaction with biological targets. This

guide provides a detailed comparative analysis of the six isomers of dimethoxybenzylamine:

2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzylamine, offering a valuable resource for

researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Comparison
The location of the methoxy groups on the aromatic ring imparts distinct physicochemical

properties to each isomer, which can be crucial for predicting their behavior in both chemical

reactions and biological systems. A summary of these properties, compiled from various

sources, is presented below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b151421?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isomer
Molecular
Formula

Molecular
Weight (
g/mol )

Physical
Form

Boiling
Point (°C)

Density
(g/mL at
25°C)

Refractiv
e Index
(n20/D)

2,3-

Dimethoxy

benzylamin

e

C₉H₁₃NO₂ 167.21 - - - -

2,4-

Dimethoxy

benzylamin

e

C₉H₁₃NO₂ 167.21 Liquid
95 (0.2

mmHg)[1]
1.113[1] 1.549[1]

2,5-

Dimethoxy

benzylamin

e

C₉H₁₃NO₂ 167.21 - - - -

2,6-

Dimethoxy

benzylamin

e

C₉H₁₃NO₂ 167.21 - - - -

3,4-

Dimethoxy

benzylamin

e

C₉H₁₃NO₂ 167.21
Pale

Yellow Oil
281-284[2] 1.109[2] 1.556[2]

3,5-

Dimethoxy

benzylamin

e

C₉H₁₃NO₂ 167.21 Solid
94-96 (0.1

mmHg)
1.106 1.542

Spectroscopic Data Summary

The differentiation of dimethoxybenzylamine isomers is readily achieved through standard

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). While comprehensive, directly comparable
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datasets are not always available in the literature, the following provides an overview of

expected and reported spectral characteristics.

Isomer
¹H NMR (CDCl₃, δ
ppm) - Aromatic
Protons

Key IR Absorptions
(cm⁻¹)

Mass Spec. (EI) -
Key Fragments
(m/z)

2,3-

Distinct signals

corresponding to three

adjacent aromatic

protons.

N-H stretching

(~3300-3400), C-N

stretching, C-O

stretching, aromatic

C-H bending.

Molecular ion (167),

fragments from

benzylic cleavage and

loss of methoxy

groups.

2,4-

Characteristic pattern

for 1,2,4-trisubstituted

benzene.

N-H stretching, C-N

stretching, C-O

stretching, aromatic

C-H bending.

167 (M+), 152, 136,

107.

2,5-

Signals indicative of a

1,2,5-trisubstituted

ring.

N-H stretching, C-N

stretching, C-O

stretching, aromatic

C-H bending.

Molecular ion (167),

fragments from

benzylic cleavage and

loss of methoxy

groups.

2,6-

Symmetrical pattern

for the two equivalent

aromatic protons.

N-H stretching, C-N

stretching, C-O

stretching, aromatic

C-H bending.

Molecular ion (167),

fragments from

benzylic cleavage and

loss of methoxy

groups.

3,4-

ABX or related

complex pattern for

the three aromatic

protons.

N-H stretching, C-N

stretching, C-O

stretching, aromatic

C-H bending.

167 (M+), 152, 136,

107.

3,5-

Symmetrical pattern

with two equivalent

protons ortho to the

benzylamine group

and one proton para.

N-H stretching, C-N

stretching, C-O

stretching, aromatic

C-H bending.

Molecular ion (167),

fragments from

benzylic cleavage and

loss of methoxy

groups.
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Synthesis and Experimental Protocols
The most common synthetic routes to dimethoxybenzylamines involve the reduction of the

corresponding dimethoxybenzonitrile or the reductive amination of the corresponding

dimethoxybenzaldehyde.

General Workflow for Synthesis
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Reductive Amination Nitrile Reduction

start_ Dimethoxybenzaldehyde Isomer Ammonia or Ammonium Salt

Imine Intermediate

Dimethoxybenzylamine Isomer

Reduction

Reducing Agent (e.g., NaBH₄, H₂/Pd-C)

start_aldehyde

Reaction with Ammonia

Dimethoxybenzonitrile Isomer

Dimethoxybenzylamine Isomer

Reduction

Reducing Agent (e.g., LiAlH₄, H₂/Raney Ni)

Dimethoxybenzylamine Isomer Library

Primary Biological Assay (e.g., Receptor Binding, Enzyme Inhibition)

Hit Identification and IC₅₀/EC₅₀ Determination

Structure-Activity Relationship (SAR) Analysis

Secondary Assays (e.g., Cell-based, Functional)

Lead Optimization
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151421?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

